Eosin Y (disodium)

Description

Evolution of Eosin (B541160) Y (Disodium) in Scientific Discovery

The discovery of Eosin Y dates back to 1874 by Heinrich Caro. wikipedia.orgresearchgate.net It was created through the bromination of fluorescein (B123965). wikipedia.orgwikipedia.org Originally intended for dyeing textiles, its utility in scientific research was quickly recognized. wikipedia.org By 1885, it was being advocated as a counterstain in histology. sigmaaldrich.com This marked the beginning of its long and storied history in biological staining. Over the decades, Eosin Y became a staple in histology laboratories worldwide, primarily due to its ability to stain basic cellular components. wikipedia.org This acidic dye binds to proteins in the cytoplasm and connective tissues, staining them in various shades of pink and red. wikipedia.orgmacsenlab.com This property provides a crucial contrast to nuclear stains like hematoxylin (B73222). macsenlab.comdawnscientific.com

Pioneering Research Leading to Broad Academic Applications

The most significant pioneering application of Eosin Y is its use in the Hematoxylin and Eosin (H&E) stain. wikipedia.orgdcfinechemicals.com This staining method became, and remains, one of the most fundamental and widely used techniques in histology and histopathology for medical diagnosis and research. researchgate.netdawnscientific.comdcfinechemicals.com The H&E stain provides a detailed view of tissue morphology, revealing the cytoplasm in pink or red and the cell nuclei in blue or purple, which is essential for identifying various pathological conditions. wikipedia.orgmacsenlab.comdcfinechemicals.com

Beyond the H&E stain, Eosin Y's utility expanded to other important staining protocols, including the Papanicolaou stain (Pap stain) used for cervical cancer screening and Romanowsky-type cytologic stains. wikipedia.org Its application as a fluorescent tracer for studying biological systems also emerged, leveraging its inherent fluorescence. mdpi.comnih.gov Researchers found that Eosin Y's fluorescence could be used for high-resolution imaging in both light and electron microscopy, particularly for immunolocalization studies through a technique called fluorescence photooxidation. nih.gov

Contemporary Significance of Eosin Y (Disodium) as a Research Tool

In recent years, the significance of Eosin Y has expanded dramatically beyond its traditional role in histology. It has emerged as a powerful and widely used photoredox catalyst in organic synthesis. uni-regensburg.dersc.orgresearchgate.net This application leverages the dye's ability to absorb visible light and convert it into chemical energy, facilitating single-electron transfers to initiate a wide array of chemical reactions. rsc.orgresearchgate.net As a metal-free, inexpensive, and environmentally benign alternative to traditional heavy metal catalysts like ruthenium and iridium complexes, Eosin Y has become a key tool in green chemistry. uni-regensburg.demdpi.comd-nb.info It has been successfully employed in the formation of challenging carbon-carbon and carbon-heteroatom bonds, direct C-H functionalization, and the synthesis of complex organic molecules. uni-regensburg.ded-nb.infoacs.org

Furthermore, Eosin Y continues to be a vital tool in biomedical research. Its properties as a photosensitizer are utilized in the photopolymerization of hydrogels for tissue engineering and drug delivery systems. mdpi.com It is also used as an ion-pairing agent in pharmaceutical analysis and for fluorescence-based detection methods. innovareacademics.in Its role in fluorescence microscopy has also been refined, enabling detailed studies of cellular and subcellular structures. nih.govnih.gov This multifaceted nature underscores Eosin Y's enduring and evolving importance as a fundamental compound in scientific research. dcfinechemicals.comCurrent time information in Milan, IT.

Data Tables

Table 1: Physicochemical Properties of Eosin Y (Disodium)

This table outlines the key identifiers and properties of the Eosin Y (disodium) compound.

| Property | Value | Reference |

| IUPAC Name | disodium (B8443419) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | wikipedia.org |

| CAS Number | 17372-87-1 | wikipedia.orgsigmaaldrich.com |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 691.85 g/mol | sigmaaldrich.com |

| Appearance | Red powder | wikipedia.org |

| Melting Point | 295.5 °C | wikipedia.org |

| Colour Index | 45380 | sigmaaldrich.com |

Table 2: Key Research Applications of Eosin Y (Disodium)

This table highlights significant research findings and applications of Eosin Y.

| Application Area | Detailed Finding/Use | Key Research Outcome | Reference(s) |

| Histology | Component of the Hematoxylin and Eosin (H&E) stain. | Stains cytoplasm, collagen, and muscle fibers pink/red, providing contrast to the blue/purple nuclei stained by hematoxylin. It is a primary diagnostic tool. | wikipedia.orgmacsenlab.comdawnscientific.comdcfinechemicals.com |

| Photoredox Catalysis | Metal-free catalyst for organic synthesis under visible light. | Enables a wide range of transformations, including C-C and C-heteroatom bond formation, C-H functionalization, and aerobic oxidative cyclizations. | uni-regensburg.ded-nb.inforsc.orgbeilstein-journals.org |

| Fluorescence Microscopy | Used as a fluorescent probe and in photooxidation techniques. | Allows for high-resolution localization of proteins and nucleic acids in correlative light and electron microscopy. nih.gov Can be used to visualize elastic fibers. nih.gov | nih.govnih.gov |

| Biomedical Engineering | Photoinitiator for hydrogel polymerization. | Used in creating biocompatible hydrogels for applications like tissue engineering and drug delivery. | mdpi.com |

| Analytical Chemistry | Ion-pairing agent for pharmaceutical analysis. | Forms complexes with drug molecules that can be analyzed by spectrophotometry or spectrofluorimetry. | innovareacademics.in |

| Artificial Photosynthesis | Photosensitizer for cofactor regeneration. | Catalyzes the visible-light-driven regeneration of NADH, a crucial cofactor in biological systems. | nih.gov |

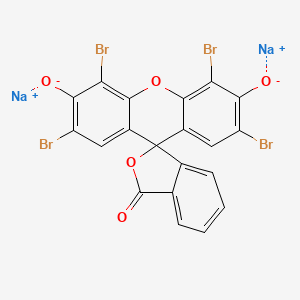

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H6Br4Na2O5 |

|---|---|

Molecular Weight |

691.9 g/mol |

IUPAC Name |

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |

InChI Key |

LSMXXHPAEZLILP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |

Origin of Product |

United States |

Fundamental Photophysical and Electronic Mechanisms of Eosin Y Disodium

Light Absorption and Emission Phenomena of Eosin (B541160) Y (Disodium)

The interaction of Eosin Y with light initiates a series of events governed by its electronic structure. When a photon of appropriate energy is absorbed, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This excited state is transient, and the molecule must dissipate the excess energy to return to the ground state. This energy dissipation can occur through radiative pathways, such as fluorescence, or non-radiative pathways, including internal conversion, intersystem crossing to a triplet state, and interactions with the surrounding environment.

The excited states of Eosin Y are characterized by their absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule can absorb to become electronically excited. Eosin Y exhibits a strong absorption band in the visible region of the electromagnetic spectrum. For instance, in basic ethanol (B145695), Eosin Y has a maximum absorption wavelength (λ_max) of approximately 524.75 nm, with a high molar extinction coefficient (ε) of 112,000 M⁻¹cm⁻¹. This strong absorption is responsible for its intense color.

Upon excitation, the molecule quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically red-shifted (occurs at longer wavelengths) compared to the absorption spectrum, a phenomenon known as the Stokes shift. In basic ethanol, the fluorescence emission maximum for Eosin Y is observed around 556 nm. The quantum yield of fluorescence (Φ_f), which represents the efficiency of the fluorescence process, is 0.67 in this solvent.

The relationship between absorption, internal conversion, fluorescence, and other de-excitation pathways is often visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them. For Eosin Y, after absorption to an excited singlet state (e.g., S₁), the molecule can undergo fluorescence to return to the ground state (S₀), or it can undergo non-radiative processes. One such process is intersystem crossing to an excited triplet state (T₁).

The following table summarizes the key spectroscopic properties of Eosin Y in ethanol:

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | 524.75 nm | Basic Ethanol |

| Molar Extinction Coefficient (ε) | 112,000 M⁻¹cm⁻¹ | Basic Ethanol |

| Emission Maximum (λ_em) | ~556 nm | Ethanol |

| Fluorescence Quantum Yield (Φ_f) | 0.67 | Basic Ethanol |

Data sourced from multiple spectroscopic studies.

The triplet state is a relatively long-lived excited state compared to the singlet state. Due to its longevity, the triplet state of Eosin Y plays a crucial role in many of its photochemical applications, such as photosensitization. The triplet state can return to the ground state via phosphorescence (a slow radiative decay) or non-radiative decay. However, phosphorescence from Eosin Y is typically very weak at room temperature in solution but can be observed in rigid matrices or at low temperatures.

The sum of the quantum yields for fluorescence (Φ_f) and intersystem crossing (Φ_ISC) is generally less than unity, indicating that other non-radiative decay pathways from the excited singlet state also occur.

Studies have determined the intersystem crossing quantum yield for Eosin Y in various solvents. For example, in water, the triplet formation quantum yield (Φ_T) is approximately 0.8, while in methanol, it is around 0.56. This demonstrates that the solvent environment has a significant impact on the efficiency of triplet state formation. The high efficiency of triplet state formation is a key characteristic of Eosin Y.

The following table presents the reported quantum yields for Eosin Y in different solvents:

| Solvent | Fluorescence Quantum Yield (Φ_f) | Intersystem Crossing Quantum Yield (Φ_ISC) |

| Water | ~0.2 | ~0.8 |

| Methanol | ~0.44 | ~0.56 |

| Ethanol | 0.67 | 0.33–0.43 |

These values represent the competition between fluorescence and intersystem crossing as primary de-excitation pathways for the excited singlet state of Eosin Y.

The photophysical properties of Eosin Y are highly sensitive to its local environment, particularly the polarity of the solvent. This sensitivity arises from changes in the interaction between the dye molecule and the surrounding solvent molecules, which can affect the energies of the ground and excited states.

A common observation is solvatochromism, which is the change in the color of a solution (i.e., a shift in the absorption and emission spectra) with a change in solvent polarity. For Eosin Y, a red shift (a shift to longer wavelengths) in both the absorption and emission spectra is typically observed as the solvent polarity decreases. Conversely, as solvent polarity increases, the fluorescence intensity tends to decrease.

The solvent can also influence the competition between different de-excitation pathways. For example, the fluorescence quantum yield of Eosin Y is known to vary significantly with the solvent. In more polar solvents like water, the fluorescence quantum yield is relatively low (~0.2), while in less polar solvents like ethanol, it is significantly higher (0.67). This indicates that in polar environments, non-radiative decay processes are more dominant.

The following table provides a summary of the absorption and emission maxima of Eosin Y in different solvents, illustrating the solvatochromic effect:

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Water | 80.1 | ~520 | ~560 |

| Methanol | 32.7 | 523 | 546 |

| Ethanol | 24.5 | 525 | 549 |

| N,N-Dimethylformamide (DMF) | 36.7 | 536 | 560 |

Data is for a concentration of 1x10⁻⁵ M. As the polarity of the solvent (indicated by the dielectric constant) changes, shifts in the absorption and emission peaks are observed.

These solvent-dependent changes are critical for applications where Eosin Y is used as a probe for its local environment or in photochemical reactions where the efficiency of excited state processes is paramount.

Photobleaching, or the irreversible photodegradation of a fluorescent molecule upon exposure to light, is a critical consideration for the practical use of Eosin Y. This process leads to a loss of absorption and fluorescence and is dependent on factors such as the intensity and wavelength of the excitation light, the concentration of the dye, and the chemical composition of the surrounding environment, particularly the presence of oxygen.

The kinetics of photobleaching can follow different models, but it often exhibits first-order or more complex decay profiles. The mechanism of photodegradation is multifaceted and can proceed through different pathways depending on the conditions.

In the presence of oxygen (oxic conditions), the primary mechanism of photobleaching involves the excited triplet state of Eosin Y. The triplet state can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state Eosin Y molecule, leading to the breakdown of its conjugated π-system and subsequent loss of color and fluorescence. This is often the dominant pathway for photodegradation in air-saturated solutions.

In the absence of oxygen (anoxic conditions), a different degradation mechanism is observed. Studies have shown that under anoxic conditions, Eosin Y can undergo a debromination process. In this pathway, one or more bromine atoms are removed from the xanthene core. While this alters the molecule, the chromophore may remain largely intact, meaning the solution might not become completely colorless as quickly as in the presence of oxygen.

The rate of photobleegradation is significantly higher when Eosin Y is irradiated with light corresponding to its main absorption band. The photostability of Eosin Y can be influenced by its aggregation state and its interaction with other molecules in the solution. For instance, immobilization of the dye on a solid support can sometimes alter its photobleaching kinetics.

Understanding the kinetics and mechanisms of Eosin Y photobleaching is essential for applications requiring long-term fluorescence stability, such as in fluorescence microscopy and as a long-term photosensitizer.

Redox Potentials and Electron Transfer Capabilities of Eosin Y (Disodium)

Eosin Y can participate in electron transfer reactions, a capability that is central to its role as a photoredox catalyst. The redox potentials of Eosin Y in both its ground and excited states determine its ability to accept or donate electrons.

Upon photoexcitation, Eosin Y is converted to an electronically excited state (*Eosin Y) which is both a stronger oxidizing agent and a stronger reducing agent than the ground state molecule. This dual redox capability allows it to engage in two primary types of quenching pathways in photoredox catalysis:

Oxidative Quenching Cycle: The excited Eosin Y (*Eosin Y) can be reduced by a suitable electron donor, forming the Eosin Y radical anion (Eosin Y•⁻). This radical anion is a potent reducing agent that can then reduce a substrate, regenerating the ground state Eosin Y to complete the catalytic cycle.

Reductive Quenching Cycle: Alternatively, the excited Eosin Y (*Eosin Y) can be oxidized by an electron acceptor, generating the Eosin Y radical cation (Eosin Y•⁺). This radical cation is a strong oxidizing agent that can then oxidize a substrate, returning Eosin Y to its ground state.

The relevant redox potentials dictate the thermodynamic feasibility of these electron transfer processes. The triplet excited state is often the key species in these reactions due to its longer lifetime, which allows for a higher probability of bimolecular electron transfer events.

The redox potentials of Eosin Y are crucial parameters for understanding and predicting its behavior in electron transfer reactions. These potentials are typically determined using electrochemical techniques, such as cyclic voltammetry, for the ground state. The excited state potentials are then estimated from the ground state potentials and the energy of the excited state (often the triplet state energy, E₀,₀).

The relationships used to estimate the excited state potentials are:

Excited state oxidation potential: E*(ox) = E(ox) - E₀,₀

Excited state reduction potential: E*(red) = E(red) + E₀,₀

Where:

E(ox) and E(red) are the ground state oxidation and reduction potentials, respectively.

E₀,₀ is the zero-zero spectroscopic energy of the excited state (the energy difference between the lowest vibrational levels of the ground and excited states).

Reported redox potentials for Eosin Y can vary depending on the solvent and experimental conditions. However, representative values illustrate its capabilities as a photoredox catalyst. For example, in acetonitrile/water, the following potentials (versus the Saturated Calomel Electrode, SCE) have been reported:

| Potential | Value (V vs. SCE) |

| Ground State | |

| Oxidation Potential (E(EY•⁺/EY)) | +0.83 |

| Reduction Potential (E(EY/EY•⁻)) | -1.15 |

| Triplet Excited State | |

| Oxidation Potential (E(EY•⁺/EY)) | -1.06 |

| Reduction Potential (E(EY/EY•⁻)) | +0.78 |

These values demonstrate that upon excitation, Eosin Y becomes a much stronger reducing agent (more negative oxidation potential) and a much stronger oxidizing agent (more positive reduction potential).

The determination of these potentials is fundamental for designing photochemical reactions where Eosin Y is used to mediate electron transfer, as the feasibility of the desired reaction depends on the relative redox potentials of Eosin Y and the substrates involved.

Single-Electron Transfer (SET) Pathways and Radical Species Generation

Eosin Y is a potent photoredox catalyst that operates via single-electron transfer (SET) pathways upon excitation by visible light. The process begins when the Eosin Y (EY) molecule absorbs a photon, transitioning to an excited singlet state (¹EY). Through efficient intersystem crossing (ISC), it then converts to a more stable and longer-lived triplet state (³EY). rsc.org This excited triplet state is a key intermediate, possessing both oxidizing and reducing capabilities that allow it to participate in SET processes. mdpi.com

The versatility of Eosin Y allows it to engage in both oxidative and reductive quenching cycles to generate radical species.

Oxidative Quenching Cycle: In this pathway, the excited triplet state ³EY* donates an electron to a suitable electron acceptor. This process generates the Eosin Y radical cation (EY•+) and a radical anion of the acceptor. A common application of this cycle is the generation of aryl radicals from precursors like arenediazonium salts. nih.govrsc.org The diazonium salt is reduced by the excited eosin Y, leading to the formation of an aryl radical and the release of nitrogen gas. rsc.orgnih.gov The resulting Eosin Y radical cation is then reduced back to its ground state by an electron donor in the system, completing the catalytic cycle. rsc.org

Reductive Quenching Cycle: Conversely, the excited ³EY* can accept an electron from a suitable electron donor, resulting in the formation of the Eosin Y radical anion (EY•−). This radical anion is a potent reducing agent that can then donate an electron to a substrate to generate a radical species. For instance, this pathway is operative in reactions involving amines or thiophenol, where the amine or thiol acts as the initial electron donor. rsc.orgrsc.org The Eosin Y radical anion subsequently reduces a substrate or is oxidized by species like molecular oxygen to regenerate the ground-state catalyst. rsc.org

Through these SET mechanisms, Eosin Y has been successfully employed to generate a wide array of synthetically useful radical intermediates. rsc.org

| Radical Species Generated | Precursor/Substrate Example | Quenching Cycle | Reference |

| Aryl Radical | Arenediazonium Salts | Oxidative | nih.gov, rsc.org |

| Thioacyl Radical | N-arylthioureas | Reductive | rsc.org |

| Boron-centered Radical | Carborane Diazonium Salt | Oxidative | rsc.org |

| Trifluoromethyl Radical (CF₃•) | Trifluoroethyl iodide | Reductive | rsc.org |

| Phenyl Radical (Ph•) | Phenyl diazonium tetrafluoroborate | Oxidative | rsc.org |

| Alkyl Radical | Halides | Reductive | rsc.org |

| Aminyl Radical Cation | Tetrahydroisoquinoline | Reductive | rsc.org |

Molecular Energy Transfer Processes Involving Eosin Y (Disodium)

Beyond its role in electron transfer, the excited triplet state of Eosin Y is central to molecular energy transfer processes. The heavy bromine atoms in the Eosin Y structure enhance spin-orbit coupling, which promotes a high efficiency of intersystem crossing from the excited singlet state to the triplet state. core.ac.uk This long-lived triplet state has sufficient energy to transfer to other molecules, most notably molecular oxygen, initiating photosensitization reactions. core.ac.uk

Photosensitization Mechanisms and Singlet Oxygen Generation

Eosin Y is a classic photosensitizer that primarily operates through a Type II mechanism to generate singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov The process unfolds as follows:

Excitation: Ground-state Eosin Y (S₀) absorbs a photon of visible light, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing from the short-lived S₁ state to the longer-lived excited triplet state (T₁). core.ac.uk

Energy Transfer: The excited triplet Eosin Y (T₁) interacts with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. core.ac.uk Through a spin-allowed energy transfer process, the Eosin Y molecule returns to its ground state (S₀) while concomitantly exciting the molecular oxygen to its singlet state (¹O₂). core.ac.uknih.gov

This photosensitized generation of singlet oxygen is a key step in applications like photodynamic therapy and photo-oxidation reactions. nih.govnih.gov The efficiency of this process is high due to the significant quantum yield of triplet state formation in Eosin Y. core.ac.uk While the Type II mechanism is dominant, a Type I mechanism, involving electron transfer to form radical species that subsequently react with oxygen to produce other reactive oxygen species like superoxide (B77818), can also occur. nih.gov

Quenching Dynamics of Eosin Y (Disodium) Fluorescence and Triplet States

The excited states of Eosin Y are subject to various deactivation pathways, or quenching, which can reduce the quantum yield of fluorescence and influence the lifetime of the triplet state.

Fluorescence Quenching: The fluorescence of Eosin Y can be quenched through several mechanisms:

Complex Formation: Eosin Y can form ground-state complexes with certain molecules, such as the amino acid tyrosine. researchgate.netingentaconnect.compku.edu.cn This complex formation provides a non-radiative decay pathway, thus quenching the fluorescence. researchgate.netingentaconnect.com Studies involving N-acetyl-tyrosine suggest that the quenching mechanism proceeds via a proton-coupled electron transfer (PCET) process. researchgate.netingentaconnect.compku.edu.cn

Dynamic Quenching: This involves collisions between the excited Eosin Y molecule and a quencher molecule. This can occur with various metal ions and other compounds. researchgate.net

Triplet State Quenching: The reactive triplet state of Eosin Y can also be quenched, which is a critical factor in its photocatalytic efficiency. Key quenching pathways include:

Oxygen Quenching: As described in the photosensitization mechanism, molecular oxygen is a highly efficient quencher of the Eosin Y triplet state. This energy transfer process is the primary route for singlet oxygen generation. core.ac.uk

Triplet-Triplet Annihilation: At high concentrations of the triplet state (e.g., under high-intensity laser excitation), two triplet-excited Eosin Y molecules can interact. One molecule returns to the ground state while the other is promoted to a higher excited state, a process that ultimately leads to non-radiative decay. core.ac.uk

Concentration Quenching: Similar to fluorescence quenching, interactions between a triplet-excited Eosin Y molecule and a ground-state molecule can lead to deactivation of the triplet state. core.ac.uk

Research has determined second-order rate constants for several of these quenching processes in methanol.

| Quenching Process | Quencher | Rate Constant (k_q) [dm³ mol⁻¹ s⁻¹] | Reference |

| Oxygen Quenching | O₂ | 1.1 x 10⁹ | core.ac.uk |

| Triplet-Triplet Annihilation | ³EY* | 1.3 x 10⁹ | core.ac.uk |

| Triplet-Singlet Concentration Quenching | EY (ground state) | ~4 x 10⁸ | core.ac.uk |

Molecular Interaction Research and Advanced Staining Methodologies with Eosin Y Disodium

Elucidation of Eosin (B541160) Y (Disodium) Binding Affinity and Selectivity in Biological Tissue Staining

The efficacy of Eosin Y as a biological stain is rooted in its specific binding affinity for various tissue components, most notably proteins. This selectivity allows for the differentiation of cellular structures, providing crucial morphological information for diagnostics and research.

Molecular Basis of Eosin Y (Disodium) Interaction with Proteinaceous Structures

The interaction between the anionic Eosin Y dye and proteinaceous structures is a complex interplay of multiple molecular forces, heavily influenced by the physicochemical environment.

The primary driving force behind Eosin Y's binding to proteins is electrostatic attraction. In the acidic conditions typically used for staining, basic amino acid residues within proteins, such as lysine, arginine, and histidine, become protonated, acquiring a positive charge. Eosin Y, with its negatively charged carboxyl and phenolic groups, is then drawn to these cationic sites, forming stable ionic bonds. researchgate.netnih.gov

Beyond these strong electrostatic interactions, weaker Van der Waals forces also contribute to the stability of the Eosin Y-protein complex. These short-range attractions, arising from temporary fluctuations in electron density, become significant when the dye molecule is in close proximity to the protein surface, further enhancing the binding affinity.

The pH of the staining solution is a critical determinant of Eosin Y's binding characteristics. The ionization state of both the dye and the protein's amino acid residues is pH-dependent. At acidic pH (below 3.0), the absorbance of unbound Eosin Y is significantly reduced, while the protonation of basic amino acid residues on proteins is enhanced. nih.gov This creates a highly favorable environment for electrostatic interaction and the formation of the Eosin Y-protein complex. As the pH increases, the binding affinity can change, affecting the intensity of the stain. Research has shown that the binding constant of Eosin Y with proteins like bovine serum albumin (BSA) varies with the pH of the solution. nih.gov

The structural forms of Eosin Y are also pH-dependent. At a pH below 2, a neutral lactone form is more prevalent. Between a pH of 2 and 4, a monoanionic form exists, and above pH 4, the dianionic form becomes dominant. These different forms exhibit distinct binding properties and contribute to the pH-dependent staining characteristics observed in histological applications.

Table 1: pH-Dependent Absorption Maxima of Eosin Y-Bovine Serum Albumin (BSA) Complex This table illustrates the shift in the maximum absorption wavelength of the Eosin Y-BSA complex at different pH values, indicating changes in the binding interaction.

| pH of Dye Solution | Maximum Absorption Wavelength (λmax) in nm |

|---|---|

| 1.2 | 534 |

| 3.6 | 541 |

The binding of Eosin Y to proteins induces noticeable changes in its spectroscopic properties. Upon complex formation, the maximum absorption wavelength (λmax) of Eosin Y undergoes a bathochromic shift, moving to a longer wavelength. For instance, the absorption maximum of free Eosin Y at around 514 nm can shift to between 530 nm and 545 nm when bound to a protein. nih.govmicroscopyu.com This red shift is a hallmark of the dye's interaction with the protein environment and is proportional to the protein concentration, a principle that has been exploited for quantitative protein assays. nih.gov

Furthermore, the fluorescence emission of Eosin Y can be quenched upon binding to certain amino acid residues, such as tyrosine, through a process of photo-induced electron transfer. researchgate.net This quenching phenomenon provides another avenue for studying the intimate details of Eosin Y-protein interactions.

Table 2: Spectroscopic Properties of Eosin Y in Different Environments This table summarizes the key absorption and emission wavelengths for Eosin Y under various conditions, highlighting the shifts that occur upon binding to protein.

| Condition | Absorption Maximum (λmax) in nm | Emission Maximum (λem) in nm |

|---|---|---|

| Free Eosin Y in aqueous solution | ~514 | ~543 |

| Eosin Y bound to Bovine Serum Albumin (BSA) | 530 - 545 | Quenched |

| Eosin Y in ethanol (B145695) | ~527 | ~555 |

Interaction with Nucleic Acids and Other Cellular Components

While Eosin Y is primarily known as a cytoplasmic stain, it does exhibit some interaction with other cellular components, including nucleic acids. However, this interaction is generally considered to be much weaker than its affinity for proteins. In the context of the H&E stain, the strong basophilic staining of the cell nucleus is achieved by hematoxylin (B73222), which specifically binds to the phosphate (B84403) backbone of DNA and RNA. Eosin Y's anionic nature results in repulsion from the negatively charged nucleic acids, contributing to the differential staining pattern observed.

Research on Advanced Eosin Y (Disodium)-Based Staining Techniques

Building upon the foundational principles of H&E staining, researchers have developed more advanced methodologies that utilize Eosin Y to reveal finer cellular details and to enable quantitative analysis.

The classic H&E stain remains a workhorse in pathology, providing a broad overview of tissue morphology. ejmjih.com In this technique, hematoxylin stains cell nuclei blue-purple, while Eosin Y counterstains the cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red. ejmjih.com The precise shades of pink can be informative; for example, red blood cells stain an intense red, while muscle and collagen fibers take on different hues of pink. nih.gov

Modern histology laboratories have increasingly adopted automated staining platforms, which offer improved consistency, reproducibility, and throughput compared to manual methods. Eosin Y is a standard reagent in these automated systems, which precisely control staining times, reagent concentrations, and washing steps, leading to more standardized and reliable results. nih.gov

To enhance the contrast and differentiation of specific tissue components, Eosin Y is often used in combination with other dyes. For instance, adding phloxine to an Eosin Y solution can produce richer red tones, making certain features more prominent. researchgate.net Another advanced technique involves the combination of Alcian blue with H&E. Alcian blue specifically stains acidic mucins and proteoglycans blue, providing a stark contrast to the pink and purple of the H&E components. This is particularly useful in identifying changes in mucous-secreting cells and cartilage.

A significant advancement in the use of Eosin Y is its application in fluorescence photooxidation for high-resolution microscopy. In this technique, eosin is used as a fluorescent marker. Upon illumination, it generates reactive oxygen species that can polymerize diaminobenzidine (DAB) into an osmiophilic, electron-dense precipitate. This allows for the precise localization of proteins at both the light and electron microscopy levels with high resolution. nih.gov This method offers improved penetration of labeling reagents compared to traditional enzyme or gold-based techniques. nih.gov

Furthermore, the fluorescent properties of Eosin Y open up possibilities for its use in advanced imaging techniques such as Förster Resonance Energy Transfer (FRET). FRET-based sensors can be designed to study molecular interactions in living cells, and Eosin Y's spectral characteristics make it a potential candidate as a FRET acceptor in such systems. nih.gov These advanced applications demonstrate the continued versatility and importance of Eosin Y beyond its traditional role in histology.

Optimization of Eosin Y (Disodium) Counterstaining Protocols

The optimization of Eosin Y (disodium) counterstaining is critical for achieving consistent, high-quality results in histology, particularly in the widely used Hematoxylin and Eosin (H&E) staining method. protocols.iodcfinechemicals.com Key parameters that can be adjusted to refine staining outcomes include the pH of the eosin solution, the choice of solvent, staining duration, and the sequence of dehydration and rinsing steps. iscaconsortium.orgleicabiosystems.com

The pH of the Eosin Y solution is a primary factor influencing staining intensity. northwestern.edu An optimal pH range of 4.6–5.0 is commonly targeted for consistent cytoplasmic hues and sharp contrast with the hematoxylin-stained nuclei. iscaconsortium.org This is typically achieved by acidifying the solution with glacial acetic acid. iscaconsortium.orgleicabiosystems.com A pH above 5.0 can lead to pale cytoplasmic staining, while a lower pH can cause an orange-red shift and muddy background. iscaconsortium.org

The solvent system, whether aqueous or alcoholic, also plays a significant role. leicabiosystems.com Alcoholic solutions, often using 70% to 95% ethanol, are frequently employed. biomeda.comreddit.com An alcohol rinse before applying the eosin stain can improve its uptake and reduce water carryover. iscaconsortium.org The duration of the eosin stain is another adjustable parameter, typically ranging from 30 seconds to 5 minutes, depending on the desired intensity and tissue type. iscaconsortium.orgbiomeda.com

Post-stain rinses and dehydration are crucial for differentiation and preservation of the stain. Water is a differentiator for eosin; extended time in aqueous solutions can pull excess eosin from the tissue, leading to lighter stains. leicabiosystems.com Therefore, a rapid transition to graded alcohols (e.g., 95% and 100% ethanol) immediately after eosin staining is recommended to prevent back-extraction of the dye. iscaconsortium.orgrochester.edu The intensity of the final stain can be controlled by adjusting the time in these dehydrating alcohols. cap.org For automated systems, standardizing bath fill levels, agitation settings, and load sizes helps ensure inter-run reproducibility. iscaconsortium.org

Table 1: Parameters for Optimization of Eosin Y Counterstaining Protocols

| Parameter | Recommended Range/Method | Rationale | Common Issues & Troubleshooting |

|---|---|---|---|

| pH of Eosin Solution | 4.6 - 5.0 iscaconsortium.org | Ensures consistent affinity for basic tissue proteins, providing sharp contrast. iscaconsortium.org | Pale Staining: pH may be >5.0. Adjust with acetic acid. iscaconsortium.orgcap.orgOrange-Red/Muddy: pH may be too low. Raise pH towards 4.6. iscaconsortium.org |

| Solvent | Aqueous or Alcoholic (70-95% Ethanol) leicabiosystems.comreddit.com | Alcoholic solutions can improve dye uptake. iscaconsortium.org | Inconsistent Staining: Ensure consistent solvent concentration between batches. |

| Pre-Eosin Rinse | 95% Ethanol Rinse (30 s) iscaconsortium.org | Improves eosin uptake and reduces water carryover into the eosin bath. iscaconsortium.org | Weak Staining: Omission of this step can lead to diluted eosin and weaker results. iscaconsortium.org |

| Eosin Staining Time | 30 seconds - 5 minutes iscaconsortium.orgbiomeda.com | Varies based on tissue type and desired intensity. Shorter times for lighter stains, longer for darker. leicabiosystems.com | Too Pale: Increase staining time. cap.orgToo Dark: Decrease staining time. cap.org |

| Post-Eosin Differentiation | Immediate graded alcohol dehydration (e.g., 95% EtOH, 100% EtOH) iscaconsortium.org | Prevents back-extraction of the water-soluble dye and controls final color intensity. iscaconsortium.orgleicabiosystems.com | Pale Staining: Excessive time in dehydrating alcohols or water rinses after eosin. iscaconsortium.orgleicabiosystems.com |

Eosin Y (Disodium) in Fluorescent Microscopy Research Methodologies

Eosin Y is a fluorescent dye, a property that extends its utility beyond brightfield microscopy into fluorescence-based imaging research. atlas-medical.comcarlroth.com Upon excitation with light, typically around 488-514 nm, it emits a yellow-green fluorescence. jmchemsci.combiologists.com This intrinsic fluorescence can be harnessed to provide contrast and visualize specific cellular components. iscaconsortium.orgcephamls.com In research methodologies, Eosin Y can act as a fluorescent counterstain, often in conjunction with nuclear dyes, to provide contextual information about cellular morphology and tissue architecture. nih.gov

Enhancing Contrast and Visualization of Cellular Structures

In fluorescence microscopy, Eosin Y serves as a valuable counterstain to enhance the contrast and visualization of cytoplasmic and extracellular structures against a non-fluorescent or differently colored nucleus. cephamls.com When used with a blue-fluorescing nuclear stain like Hoechst 33342, Eosin Y provides a distinct fluorescent signal for the cytoplasm, allowing for clear demarcation between nuclear and cytoplasmic compartments. nih.govresearchgate.net

Application in Specific Advanced Imaging Techniques

The fluorescent properties of Eosin Y (disodium) have been leveraged in several advanced imaging techniques to achieve high-resolution visualization of biological structures.

Confocal Laser Scanning Microscopy (CLSM): Eosin Y is used as a fluorescent stain in CLSM to obtain high-resolution, optically sectioned images of tissues. nih.govresearchgate.net CLSM eliminates out-of-focus light, resulting in sharper images compared to conventional widefield fluorescence microscopy. biologists.com By staining fresh tissues with Eosin Y and a nuclear dye like Hoechst 33342, researchers can generate detailed three-dimensional reconstructions of tissue architecture that closely resemble traditional H&E-stained sections but with the enhanced resolution and sensitivity of confocal imaging. nih.govresearchgate.netnih.gov This technique has shown promise for the rapid evaluation of tissue biopsies. nih.gov

Fluorescence Photooxidation: Eosin Y is a particularly effective photosensitizer for a technique called fluorescence photooxidation. nih.govnorthwestern.edunih.gov In this method, a specimen is first labeled with an eosin conjugate (e.g., eosin-streptavidin). nih.gov When illuminated with intense light, the eosin generates reactive oxygen species that catalyze the polymerization of diaminobenzidine (DAB) into an insoluble, osmiophilic polymer precisely at the location of the eosin label. nih.govnorthwestern.edu This DAB polymer is electron-dense and can be visualized with both light and electron microscopy. nih.gov This technique allows for high-resolution immunolocalization of proteins and in situ hybridization of nucleic acids, effectively bridging fluorescence microscopy with electron microscopy for correlative studies on the same sample. nih.govnih.gov

Super-Resolution Microscopy: While not a conventional fluorophore for techniques like Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM), the fundamental principles of using fluorescent dyes make Eosin Y a compound of interest in the broader field. wikipedia.orgmicroscopyu.com Advanced techniques may involve its use as a photosensitizer in novel contexts. For instance, Eosin Y has been functionalized onto upconverting nanoparticles (UCNPs), which can be excited by near-infrared light for deep-tissue bioimaging, demonstrating its adaptability for specialized, high-resolution imaging applications. nih.gov

Eosin Y Disodium in Advanced Photoredox Catalysis and Organic Synthesis Research

Mechanistic Elucidation of Single-Electron Transfer (SET) Processes Catalyzed by Eosin (B541160) Y (Disodium)

Eosin Y is an organic dye that has gained significant traction as a cost-effective and environmentally benign alternative to traditional transition-metal photoredox catalysts. scispace.comresearchgate.net Upon absorption of visible light, typically from green LEDs, Eosin Y is promoted to an excited triplet state (³EY*), which is both a stronger oxidant and a stronger reductant than its ground state. rsc.orgnih.govmdpi.com This photoexcited state can initiate chemical reactions through single-electron transfer (SET) by participating in one of two primary quenching cycles: oxidative or reductive. mdpi.comrsc.org

In an oxidative quenching cycle, the photoexcited Eosin Y (³EY*) donates an electron to a suitable electron acceptor, which is typically the reaction substrate. nih.govd-nb.info This SET event generates the radical cation of Eosin Y (EY•⁺) and a radical anion of the substrate. rsc.orgrsc.org The cycle is completed when the Eosin Y radical cation is reduced back to its ground state by a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA) or diisopropylethylamine (DIPEA). rsc.orgrsc.org

This pathway is frequently exploited for the generation of reactive radical intermediates from substrates that are easily reduced. d-nb.info A prominent example is the reduction of aryl diazonium salts to form highly reactive aryl radicals. rsc.orgnih.gov These radicals can then engage in a variety of synthetic transformations.

Key steps in the oxidative quenching cycle:

Photoexcitation: Eosin Y + hν → ³EY*

Electron Transfer to Substrate: ³EY* + Acceptor → EY•⁺ + Acceptor•⁻

Catalyst Regeneration: EY•⁺ + Sacrificial Donor → Eosin Y + Sacrificial Donor•⁺

Research has demonstrated the utility of this cycle in numerous organic reactions, including C-H arylation, annulation, and desulfonylation. rsc.org For instance, in the direct C–H arylation of heteroarenes, an aryl diazonium salt acts as the electron acceptor, generating an aryl radical that adds to the heteroarene. rsc.org The resulting radical intermediate is then oxidized by the Eosin Y radical cation, regenerating the catalyst and leading to the final product after deprotonation. rsc.org

| Reaction Type | Electron Acceptor (Substrate) | Generated Intermediate | Sacrificial Donor Example | Reference |

|---|---|---|---|---|

| C-H Arylation | Aryl Diazonium Salt | Aryl Radical | - | rsc.org |

| Radical Annulation | Aryl Diazonium Salt | Aryl Radical | - | rsc.org |

| Desulfonylation | β-Arylketosulfone | Radical Anion of Sulfone | Diisopropylethylamine (DIPEA) | rsc.org |

| Reduction of Nitrobenzene | Nitrobenzene | Nitrobenzene Radical Anion | Triethanolamine (TEOA) | rsc.org |

In a reductive quenching pathway, the photoexcited Eosin Y (³EY*) accepts an electron from an electron-rich substrate, which acts as an electron donor. rsc.orgbeilstein-journals.org This process generates the radical anion of Eosin Y (EY•⁻) and a radical cation of the substrate. rsc.orgbeilstein-journals.org The catalytic cycle is closed when the Eosin Y radical anion transfers its excess electron to another component in the reaction, often molecular oxygen or a different substrate, thereby returning to its ground state. rsc.orgrsc.org

This mechanism is particularly effective for the functionalization of substrates that are readily oxidized, such as tertiary amines. rsc.org For example, in the oxidative C-C bond formation at the α-position of tetrahydroisoquinolines, the amine substrate donates an electron to the excited Eosin Y. rsc.org The resulting aminyl radical cation can then be converted to an iminium ion, which is subsequently trapped by a nucleophile to form the final product. rsc.org In this case, the Eosin Y radical anion often transfers its electron to ambient oxygen to produce a superoxide (B77818) radical anion, which facilitates the generation of the iminium ion. rsc.orgbeilstein-journals.org

Key steps in the reductive quenching cycle:

Photoexcitation: Eosin Y + hν → ³EY*

Electron Transfer from Substrate: ³EY* + Donor → EY•⁻ + Donor•⁺

Catalyst Regeneration: EY•⁻ + Acceptor (e.g., O₂) → Eosin Y + Acceptor•⁻

| Reaction Type | Electron Donor (Substrate) | Generated Intermediate | Ultimate Electron Acceptor | Reference |

|---|---|---|---|---|

| Oxidative C-C/C-P Bond Formation | Tetrahydroisoquinoline | Aminyl Radical Cation | Molecular Oxygen (O₂) | rsc.org |

| Photocyclization of Thioamides | Thioamide (thiolic form) | Thiol Radical Cation | Molecular Oxygen (O₂) | rsc.org |

| Synthesis of 3-Sulfonylindoles | Sodium Sulfinate Salt | Sulfur-centered Radical | 2-Alkynyl-azidoarene | rsc.org |

Eosin Y (Disodium)-Mediated Hydrogen Atom Transfer (HAT) Catalysis Research

Beyond SET processes, Eosin Y has been identified as an effective catalyst for reactions proceeding through a Hydrogen Atom Transfer (HAT) mechanism. sci-hub.senih.gov HAT catalysis activates substrates without the constraints of their redox potentials, offering a complementary strategy for C-H bond functionalization. sci-hub.se In these transformations, the neutral form of Eosin Y is often the active catalytic species, in contrast to the anionic forms prevalent in SET-based photoredox processes. sci-hub.seresearchgate.net

In a direct HAT process, the photoexcited Eosin Y (³EY*) directly abstracts a hydrogen atom from a substrate that possesses a labile C-H bond. sci-hub.seresearchgate.netnsf.gov This event generates a substrate-derived carbon-centered radical and a reduced catalyst intermediate (EY-H•). nsf.gov The newly formed carbon radical can then participate in subsequent reactions, such as addition to an electron-deficient alkene. sci-hub.se The catalytic cycle is ultimately closed via a reverse hydrogen atom transfer (RHAT) from the EY-H• intermediate to a radical adduct, which forms the final product and regenerates the ground-state Eosin Y catalyst. nsf.govacs.org

This direct pathway is considered highly efficient and economical as it does not require additional reagents to facilitate the HAT step. sci-hub.seacs.org Research has shown that this strategy is applicable to a broad range of substrates, enabling the functionalization of native C-H bonds in a sustainable manner. sci-hub.senih.gov Furthermore, studies have indicated that the HAT reactivity of Eosin Y can be significantly enhanced by the addition of a Brønsted acid, which protonates the catalyst and increases its efficiency. researchgate.net

Plausible mechanism for direct HAT-mediated C-H alkylation:

Photoexcitation: Eosin Y + hν → ³EY*

Direct HAT: ³EY* + Substrate-H → EY-H• + Substrate•

Radical Addition: Substrate• + Alkene → Adduct•

RHAT and Catalyst Regeneration: Adduct• + EY-H• → Product + Eosin Y

An indirect HAT process involves a multi-step pathway where the excited photocatalyst does not directly abstract a hydrogen atom from the primary substrate. sci-hub.seacs.org Instead, the photoexcited Eosin Y first interacts with a co-catalyst or an additive via either SET or energy transfer. nsf.gov This initial step activates the co-catalyst, which then proceeds to perform the hydrogen atom abstraction from the substrate. sci-hub.sensf.gov

While mechanistically distinct, this pathway is generally considered less economical than direct HAT because it necessitates the presence of additional reagents. sci-hub.seacs.org The primary role of Eosin Y in this scenario is to act as a photosensitizer that initiates the catalytic cycle of the actual HAT agent. sci-hub.se This approach broadens the scope of possible transformations by allowing the use of specialized HAT agents whose catalytic cycles can be powered by the photophysical properties of Eosin Y.

Research on Diverse Organic Transformations Catalyzed by Eosin Y (Disodium)

The dual catalytic capabilities of Eosin Y, operating through both SET and HAT mechanisms, have enabled its application across a wide spectrum of organic transformations. rsc.orgrsc.orgrsc.org Its low cost, minimal toxicity, and ability to harness visible light make it an attractive catalyst for developing greener and more sustainable synthetic methodologies. scispace.commdpi.com Research has demonstrated its effectiveness in the construction of C-C, C-P, C-S, and C-N bonds, as well as in reduction, oxidation, and polymerization reactions. rsc.orgacs.orgrsc.org

The following table summarizes a selection of diverse organic transformations catalyzed by Eosin Y, highlighting the versatility of this photocatalyst in modern organic synthesis.

| Transformation Category | Specific Reaction | Key Substrates | Proposed Mechanism | Reference |

|---|---|---|---|---|

| C-C Bond Formation | α-Alkylation of Amines | Tetrahydroisoquinolines, Nucleophiles | Reductive Quenching (SET) | rsc.org |

| C-C Bond Formation | Alkylation of C-H Bonds | Alkanes, Electron-deficient Alkenes | Direct HAT | sci-hub.senih.gov |

| Arylation | Direct C-H Arylation | Heteroarenes, Aryl Diazonium Salts | Oxidative Quenching (SET) | rsc.org |

| Cyclization/Annulation | Synthesis of Phenanthrenes | Biaryl Diazonium Salts, Alkynes | Oxidative Quenching (SET) | rsc.org |

| C-S Bond Formation | Synthesis of 3-Sulfonylindoles | Sodium Sulfinate Salts, Azidoarenes | Reductive Quenching (SET) | rsc.org |

| Oxidation | Oxidation of Thioethers | Thioethers | Reductive Quenching (SET) with O₂ | rsc.org |

| Reduction | Reductive Dehalogenation | α-Halo Carbonyls, Hantzsch Ester | Reductive Quenching (SET) | mdpi.com |

| Polymer Chemistry | PET-RAFT Polymerization | Monomers, RAFT agents | SET | rsc.org |

| C-N Bond Formation | Synthesis of Imidazopyridines | Benzylamines, Aminopyridines | Direct HAT | acs.org |

| Trifluoromethylation | α-Trifluoromethylation of Ketones | Silyl (B83357) Enol Ethers, CF₃I | SET | mdpi.comacs.org |

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to constructing complex organic molecules. Eosin Y has proven to be a versatile photocatalyst for activating C-H bonds under mild, visible-light-mediated conditions. researchgate.netsci-hub.se

One prominent application is the C-H arylation of heteroarenes. rsc.org For instance, the reaction of various heterocycles with aryl diazonium salts in the presence of Eosin Y under green light irradiation affords the corresponding arylated products in good yields. rsc.org This metal-free approach provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions. rsc.org Research has shown that aryl diazonium salts bearing electron-withdrawing groups exhibit higher reactivity in these transformations. rsc.orgacs.org The mechanism is proposed to involve the reduction of the aryl diazonium salt by the excited state of Eosin Y to generate an aryl radical, which then engages in the C-H functionalization step. rsc.org

Eosin Y has also been successfully employed in C-H amination reactions. A synergistic approach has been developed where Eosin Y acts as both a redox catalyst and a photosensitizer. This strategy enables the sequential benzylic C-H amination and oxidation of o-benzyl-N-methoxyl-benzamides, leading to the synthesis of 3-hydroxyisoindolinones under mild conditions. nih.govresearchgate.net

Furthermore, Eosin Y can function as a direct hydrogen atom transfer (HAT) catalyst for the functionalization of a broad range of C-H bonds. researchgate.netsci-hub.se This allows for reactions such as the alkylation of C-H bonds with electron-deficient alkenes. sci-hub.se In these processes, the neutral form of Eosin Y is often the active catalytic species. sci-hub.se

Below is a table summarizing selected Eosin Y-catalyzed C-H functionalization reactions:

Carbon-Carbon Bond Formation Methodologies

Eosin Y photocatalysis is a powerful tool for the formation of carbon-carbon (C-C) bonds. These reactions often proceed through the generation of radical intermediates under mild, visible-light-driven conditions.

A notable application is the oxidative coupling of sp³ C-H bonds adjacent to nitrogen atoms in tetrahydroisoquinoline derivatives. acs.org In these reactions, Eosin Y catalyzes the coupling with various pronucleophiles, including nitroalkanes, dialkyl malonates, and malononitrile, without the need for an external oxidant. acs.org

The catalyst has also been utilized for the direct arylation of heteroarenes , as previously mentioned, which constitutes a significant C-C bond-forming reaction. rsc.org This method avoids the use of transition metals and provides a greener alternative for synthesizing biaryl compounds. rsc.org

Furthermore, Eosin Y facilitates the alkylation of C-H bonds with electron-deficient alkenes, expanding the toolkit for C-C bond formation via direct C-H functionalization. sci-hub.se This transformation is characterized by its operational simplicity and broad substrate scope. sci-hub.se

Carbon-Heteroatom Bond Formation Processes (e.g., C-S Coupling)

Beyond C-C bond formation, Eosin Y is also effective in catalyzing the formation of carbon-heteroatom bonds. Recent research has highlighted its utility in constructing C-S bonds, which are prevalent in many pharmaceuticals and functional materials. rsc.org

Visible-light-mediated photoredox catalysis using Eosin Y enables various sulfonylation and thionation reactions . rsc.org These methods often involve the generation of sulfur-centered radicals from appropriate precursors, which then react with suitable coupling partners. The reactions are typically conducted under mild conditions, offering an advantage over traditional methods that may require harsh reagents or high temperatures. rsc.org

Reductive Dehalogenation Research

Eosin Y has found application in reductive dehalogenation reactions, a process of significant environmental and synthetic importance. These transformations involve the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. The excited state of Eosin Y can act as a potent reductant, transferring an electron to a halogenated organic substrate. This single-electron transfer initiates the fragmentation of the carbon-halogen bond, generating a carbon-centered radical that can then be quenched by a hydrogen atom source. This methodology provides a mild and efficient way to achieve dehalogenation under visible light irradiation.

Stereoselective Transformations under Eosin Y (Disodium) Catalysis

The development of stereoselective reactions is a central goal in modern organic synthesis. Eosin Y has been incorporated into catalytic systems to achieve asymmetric transformations. For instance, it has been used in the direct asymmetric α-alkylation of aldehydes. semanticscholar.org In such systems, Eosin Y acts as the photoredox catalyst to generate the key radical intermediates, while a chiral co-catalyst, often a chiral amine, controls the stereochemical outcome of the reaction. This dual catalytic approach allows for the enantioselective formation of C-C bonds under visible light irradiation, providing a metal-free pathway to chiral building blocks. semanticscholar.org

Continuous Flow and Microreactor Applications in Eosin Y (Disodium) Photocatalysis

The integration of photocatalysis with continuous flow and microreactor technologies offers several advantages over traditional batch processes, including enhanced safety, improved efficiency, and facile scalability. nih.gov Eosin Y has been successfully employed as a photocatalyst in such systems. nih.govnih.gov

One example is the C-H arylation of furan with aryldiazonium salts. nih.govnih.gov When this reaction is performed in a packed-bed reactor containing Eosin Y immobilized on a solid support (e.g., Merrifield resin), significantly higher productivity and space-time yields can be achieved compared to batch reactions. nih.govnih.gov The use of a supported catalyst also simplifies product purification and allows for catalyst recycling. nih.gov

Continuous flow setups provide excellent control over reaction parameters such as irradiation time (residence time) and temperature, leading to improved reaction outcomes and selectivity. researchgate.net The small dimensions of microreactors ensure efficient light penetration throughout the reaction mixture, maximizing the efficiency of the photocatalytic process. sci-hub.se The amenability of Eosin Y-catalyzed reactions to large-scale synthesis via continuous-flow technology highlights its potential for industrial applications. sci-hub.se

Below is a table comparing batch and continuous flow processes for an Eosin Y-catalyzed reaction:

Spectroscopic and Electroanalytical Research Utilizing Eosin Y Disodium

Eosin (B541160) Y (Disodium) in Spectrophotometric and Spectrofluorimetric Assay Development

The distinct spectral characteristics of Eosin Y (disodium) make it a valuable reagent in the development of assays based on light absorption and fluorescence emission. It is frequently employed as an ion-pairing agent and a spectroscopic probe for the analysis of numerous pharmaceutical compounds and biomolecules. researchgate.netscispace.com

Eosin Y provides a basis for simple and rapid methods for protein determination in solutions. researchgate.net The fundamental principle involves the binding of the Eosin Y dye to proteins under acidic conditions, resulting in the formation of a stable, intensely colored protein-dye complex. researchgate.netsemanticscholar.org This interaction causes a bathochromic shift (a shift to a longer wavelength) in the dye's maximum absorbance, typically from around 514 nm to a range of 530-545 nm. researchgate.netsemanticscholar.orgnih.gov The resulting increase in absorbance is directly proportional to the concentration of the protein, allowing for quantification. nih.gov

The mechanism of this binding is primarily electrostatic. The carboxylic and phenolic groups of the anionic Eosin Y molecule interact with positively charged basic amino acid residues on the protein, such as arginine, histidine, and lysine. wikipedia.orgnih.gov This electrostatic attraction leads to the formation of a stable, water-soluble complex. nih.gov Studies have investigated the binding affinities and stoichiometry of Eosin Y with various proteins, most notably serum albumins.

The binding constant of Eosin Y with bovine serum albumin (BSA) at pH 1.96 has been determined to be 0.82 nmol per nmol of reactive amino acid. nih.gov Spectroscopic and thermodynamic characterization of the interaction between Eosin Y and both human serum albumin (HSA) and bovine serum albumin (BSA) at pH 7.4 has shown that the affinity constants are in the order of 10^6 M⁻¹. researchgate.net These studies also revealed a binding stoichiometry of one binding site on HSA and two on BSA for the dye. researchgate.net

| Protein | Binding Constant (K) | Stoichiometry (Dye:Protein) | Conditions | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | 3.601 x 10⁵ L·mol⁻¹ | Not Specified | pH 7.4, 298.15 K | nih.gov |

| Human Serum Albumin (HSA) | ~10⁶ M⁻¹ | 1:1 | pH 7.4 | researchgate.net |

| Bovine Serum Albumin (BSA) | ~10⁶ M⁻¹ | 2:1 | pH 7.4 | researchgate.net |

Eosin Y, existing as a dianion in solution, is widely used as an ion-pairing agent for the determination of numerous basic drugs and other cationic analytes. researchgate.netscispace.com The mechanism involves an electrostatic interaction between the anionic dye and the protonated, positively charged analyte to form a stable, colored, and/or fluorescent ion-pair association complex. scispace.com

These ion-pair complexes can be analyzed directly in an aqueous medium or, in some cases, extracted into an organic solvent like chloroform, which can enhance the sensitivity of the method. scispace.com The formation of the complex alters the spectral properties of the Eosin Y dye, allowing for quantification by either spectrophotometry (measuring the change in absorbance) or spectrofluorimetry (measuring the change in fluorescence). researchgate.netnih.gov The pH of the solution is a critical factor, as it influences the ionization state of both the Eosin Y and the target analyte, thereby affecting the efficiency of ion-pair formation. scispace.com This approach has been successfully applied to the quantification of a wide range of pharmaceutical compounds in their dosage forms and biological fluids. researchgate.netrdd.edu.iq

| Analyte | Analytical Method | Wavelength (nm) | Linear Range | Reference |

|---|---|---|---|---|

| Vericiguat | Spectrophotometry | 550 | 1.0-10.0 µg/mL | nih.gov |

| Vericiguat | Spectrofluorimetry | Not Specified | 100-1000 ng/mL | nih.gov |

| Terazosin | Spectrophotometry | 545 | 0.1-8.0 µg/mL | rdd.edu.iq |

| Terazosin | Spectrofluorimetry | 556 (Emission) | 0.05-7.0 µg/mL | rdd.edu.iq |

The native fluorescence of Eosin Y can be diminished or "quenched" upon interaction with other molecules. This phenomenon of fluorescence quenching serves as the basis for highly sensitive analytical methods. scispace.com The quenching can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or through collisional processes (dynamic quenching). researchgate.net

Mitoxantrone (B413): A spectrofluorimetric method for the determination of the anticancer drug mitoxantrone is based on its ability to quench the fluorescence of Eosin Y. nih.gov The method relies on the formation of an ion-pair association complex between the drug and the dye in a slightly acidic medium, which results in a decrease in the fluorescence emission intensity of Eosin Y at 544.5 nm. nih.gov This quenching effect is proportional to the concentration of mitoxantrone, with a linear response observed in the range of 0.07–2.5 μg/mL. nih.gov

Sodium Dodecyl Sulfate (B86663) (SDS): A novel "turn-on" fluorescent sensing system for sodium dodecyl sulfate (SDS) has been developed using an Eosin Y/polyethyleneimine (PEI) complex. acs.orgnih.gov In this system, the fluorescence of Eosin Y is initially quenched by forming a complex with PEI through both electrostatic and hydrophobic interactions. acs.orgacs.org When SDS is introduced, it preferentially binds to PEI due to strong surface and electrostatic interactions. acs.orgacs.org This displaces Eosin Y from the complex, leading to the dissociation of the Eosin Y/PEI complex and a significant recovery of the dye's fluorescence. acs.orgnih.gov The increase in fluorescence intensity is proportional to the concentration of SDS, allowing for its sensitive detection with a limit as low as 0.02 μg/mL. acs.orgnih.gov

Eosin Y (Disodium) in Electrochemical Studies and Sensing Applications

Beyond its optical properties, the electrochemical activity of Eosin Y has been exploited in the development of electrochemical sensors and for studying redox processes.

The electrochemical behavior of Eosin Y involves distinct redox reactions that can be investigated using techniques such as cyclic voltammetry (CV). researchgate.netiieta.org The molecule exhibits both oxidation and reduction peaks. The oxidation is attributed to the phenolic hydroxyl group, while the reduction is characteristic of the conjugated carbonyl system. iieta.org

The redox processes are pH-dependent. In the absence of other interacting species, the dianion of Eosin Y can undergo a one-electron reduction to form a trianion radical, which is stable at high pH (above 11). researchgate.net At lower pH, it can be protonated and undergo a two-electron reduction. researchgate.net The ground state oxidation and reduction potentials have been measured, and upon photoexcitation, the molecule becomes both a stronger oxidizing and a stronger reducing agent. rsc.org The redox potentials for the excited state have been estimated to be between -1.06 V and 1.10 V for oxidation and between +0.78 V and +0.83 V for reduction. rsc.orgmdpi.com

Eosin Y can be immobilized onto the surface of electrodes, such as glassy carbon electrodes (GCE), to create chemically modified electrodes with enhanced sensing capabilities. rsc.org A common method for modification is electrodeposition, where an Eosin Y film is formed on the electrode surface via cyclic voltammetry. rsc.org

These Eosin Y-modified electrodes often exhibit excellent electrocatalytic activity towards the oxidation and reduction of various analytes, leading to increased peak currents and lower overpotentials compared to bare electrodes. researchgate.netelectrochemsci.org For instance, an Eosin Y-modified GCE showed outstanding catalytic activity towards the oxidation of hydroquinone (B1673460) and catechol. researchgate.net The synergistic effect of combining Eosin Y with other materials, such as graphene oxide (GO), can further improve the electrochemical performance. An Eosin Y/GO/GCE platform was used for the sensitive and simultaneous determination of dopamine (B1211576) and epinephrine. electrochemsci.org These modified electrodes provide simple, sensitive, and reliable platforms for detecting electrochemically active molecules. nih.gov

| Electrode Modification | Target Analyte(s) | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Eosin Y film on Glassy Carbon Electrode (Eosin Y/GCE) | Hydroquinone (HQ) and Catechol (CC) | Differential Pulse Voltammetry (DPV) | Not Specified | rsc.org |

| Eosin Y / Graphene Oxide on Glassy Carbon Electrode (EY/GO/GCE) | Dopamine (DA) | Differential Pulse Voltammetry (DPV) | 50 nM | electrochemsci.org |

| Eosin Y / Graphene Oxide on Glassy Carbon Electrode (EY/GO/GCE) | Epinephrine (EP) | Differential Pulse Voltammetry (DPV) | 30 nM | electrochemsci.org |

| Eosin Y / Polyethyleneimine on Electrode | Sodium Dodecyl Sulfate (SDS) | Electrochemical (Anion Exchange) | 0.9 µg/mL | nih.gov |

Research on Eosin Y (Disodium) as a pH Indicator in Advanced Analytical Systems

Eosin Y (disodium salt of 2',4',5',7'-tetrabromofluorescein) is a xanthene dye recognized for its pH-dependent spectroscopic properties, which underpins its application as a pH indicator in various analytical systems. researchgate.net The structure and ionization state of the Eosin Y molecule are altered by the pH of the medium, leading to observable changes in its absorption and fluorescence spectra. researchgate.netajgreenchem.com These characteristics are leveraged in advanced analytical techniques where precise pH control and measurement are critical.

In histological staining, for instance, the working pH of Eosin Y solutions is crucial for achieving consistent and high-quality results. iscaconsortium.org For optimal cytoplasmic staining and sharp contrast with hematoxylin (B73222), the recommended pH for alcoholic Eosin Y solutions is between 4.6 and 5.0. iscaconsortium.orgazerscientific.com Deviations from this range can lead to inconsistent staining; a pH below 4.0 may cause the dye to bind non-specifically to proteins, resulting in a "muddy" appearance. azerscientific.com This dependency on pH highlights its role as an indicator of the chemical environment's suitability for specific applications.

Research into the spectroscopic behavior of Eosin Y in different pH environments provides quantitative data on its utility as an indicator. Studies have shown that the intensity of absorbance and the fluorescence emission of Eosin Y solutions change with varying pH levels. ajgreenchem.comresearchgate.net For example, in an ethanol (B145695) solution, the fluorescence intensity of Eosin Y has been observed to increase with rising basicity and decrease with increasing acidity. researchgate.net Such pH-induced shifts in its optical properties allow for the development of analytical systems that use spectrophotometry or fluorometry to measure pH.

The table below summarizes the pH-dependent behavior of Eosin Y, illustrating its function as a pH indicator.

| Property | pH Range | Observation | Analytical Implication |

| Staining | 4.6–5.0 | Optimal, consistent staining with three shades of pink to red. iscaconsortium.orgazerscientific.com | Quality control in automated histological staining systems. iscaconsortium.org |

| < 4.0 | Non-specific binding, leading to muddy appearance. azerscientific.com | Indication of an unsuitable acidic environment for staining. | |

| > 5.0 | Pale cytoplasmic staining. iscaconsortium.org | Indication of a suboptimal alkaline environment for staining. | |

| Spectroscopy | Basic (pH > 7) | Increased relative fluorescence intensity. ajgreenchem.comresearchgate.net | Fluorometric pH sensing in basic media. |

| Acidic (pH < 7) | Decreased relative fluorescence intensity. researchgate.net | Fluorometric pH sensing in acidic media. |

Photooxidase Mimicry Research Using Eosin Y (Disodium) for Colorimetric Detection

Recent research has explored the application of Eosin Y as a photooxidase mimic in colorimetric detection assays. nih.gov This involves Eosin Y acting as a photosensitizer, catalyzing the oxidation of chromogenic substrates in the presence of light and dissolved oxygen, thereby producing a color change that can be measured. nih.gov This photooxidase-like activity offers a novel approach for the detection of various analytes.

A significant study demonstrated that Eosin Y can efficiently catalyze the oxidation of several common chromogenic substrates. nih.gov This photo-oxidative capability is particularly effective with 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), where Eosin Y's catalytic efficiency was found to be significantly higher than other reported mimetic photooxidases like fluorescein (B123965) (130-fold higher) and 9-mesityl-10-methylacridinium (B1239669) ion (7.7-fold higher). nih.gov This high efficiency is a key advantage for developing sensitive colorimetric assays.

The practical application of this photooxidase mimicry has been demonstrated in the detection of sodium azide (B81097) (NaN₃), a highly toxic and explosive compound. nih.gov In this system, Eosin Y, upon exposure to light, catalyzes the oxidation of TMB, leading to the development of a distinct blue color. The presence of sodium azide inhibits this reaction, causing a reduction in color intensity that is proportional to the concentration of the analyte. This photosensitized Eosin Y-TMB chromogenic system enabled the colorimetric detection of sodium azide in a linear range of 5 to 500 μM, with a limit of detection of 3.5 μM. nih.gov The method proved to be selective and was successfully applied to determine the concentration of sodium azide in real lake water samples. nih.gov

The table below details the chromogenic substrates that can be oxidized by Eosin Y in its role as a photooxidase mimic.

| Chromogenic Substrate | Abbreviation | Application in Eosin Y System |

| 3,3',5,5'-tetramethylbenzidine | TMB | Highly efficient oxidation for the colorimetric detection of sodium azide. nih.gov |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt | ABTS | Oxidized by Eosin Y, demonstrating its broad substrate applicability. nih.gov |

| 3,3'-diaminobenzidine | DAB | Oxidized by Eosin Y, indicating its potential use in other colorimetric assays. nih.gov |

| o-phenylenediamine | OPD | Oxidized by Eosin Y, expanding the range of potential chromogenic reactions. nih.gov |

Eosin Y Disodium in Emerging Materials Science and Engineering Research

Integration of Eosin (B541160) Y (Disodium) in Dye-Sensitized Solar Cell (DSSC) Research

Eosin Y, an organic xanthene dye, has been a subject of significant research in the field of dye-sensitized solar cells (DSSCs) due to its cost-effectiveness and strong absorption in the visible light spectrum. nsf.govresearchgate.net Although its efficiency is generally lower than that of more expensive ruthenium-based dyes, its accessibility and low environmental impact make it an attractive candidate for developing affordable photovoltaic devices. mdpi.comresearchgate.net Research has focused on its fundamental role as a photosensitizer and on various strategies to optimize its performance within the DSSC architecture.

Role of Eosin Y (Disodium) as a Photosensitizer in Energy Conversion

In a dye-sensitized solar cell, the photosensitizer is the core component responsible for light harvesting. Eosin Y fulfills this role by absorbing photons from visible sunlight, which excites electrons within the dye molecule to a higher energy state. mdpi.com These excited electrons are then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2) or zinc oxide (ZnO), generating an electric current. mdpi.comresearchgate.net The oxidized Eosin Y molecule is subsequently regenerated by a redox mediator in the electrolyte, completing the circuit. mdpi.com

Optimization of Eosin Y (Disodium) Integration and Performance in DSSCs

Considerable research has been dedicated to enhancing the photovoltaic performance of DSSCs using Eosin Y. Optimization strategies target several aspects of the cell's construction, from the dye concentration to the modification of the semiconductor and electrolyte composition.

One key area of optimization is the concentration of the Eosin Y dye itself. Studies have shown that there is an optimal concentration for achieving the highest efficiency. For instance, in one study, a concentration of 10 mg of Eosin Y yielded the highest efficiency of 0.39%, which decreased significantly at higher concentrations of 20 mg and 30 mg. researchgate.net Another study using a dye-electrolyte approach found the optimal concentration to be 5 mM of Eosin Y. mdpi.com

Modifying the semiconductor photoanode is another effective strategy. The commercial Eosin Y dye does not always adsorb effectively onto TiO2 and can be washed away during fabrication. mdpi.com To counter this, surface treatments of the TiO2 photoanode, such as with air plasma, have been shown to enhance hydrophilicity and improve dye adsorption, leading to a significant increase in efficiency. mdpi.com The structure of the semiconductor layer, such as using both compact and porous ZnO layers, can also improve performance by reducing electron recombination and increasing current density. researchgate.net

The composition of the electrolyte plays a critical role. The adsorption structure of Eosin Y on TiO2 can be manipulated by adding a small amount of water to the organic electrolyte, which can switch the dye's binding mode and enhance energy conversion efficiency. iphy.ac.cn Furthermore, the development of quasi-solid-state electrolytes has shown promise in improving both efficiency and stability, with one study achieving a power conversion efficiency of 2.17% using a polymer-based electrolyte with an ionic liquid. ajol.info

The table below summarizes findings from various studies on optimizing Eosin Y-based DSSCs.

| Semiconductor | Eosin Y Concentration | Electrolyte/Key Modification | Efficiency (η) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |

| TiO2 | 10 mg | - | 0.39% researchgate.net | - | - | - |

| TiO2 | 20 mg | - | 0.007% researchgate.net | - | - | - |

| TiO2 | 30 mg | - | 0.0015% researchgate.net | - | - | - |

| TiO2 | 5 mM | Water-based dye-electrolyte, air plasma treatment | 0.17% mdpi.com | 0.65 mdpi.com | 0.51 mdpi.com | 0.52 mdpi.com |

| ZnO | Not Specified | Compact and porous layers | ~1.20% researchgate.net | 4.60 researchgate.net | - | - |

| TiO2 | Not Specified | Quasi-solid-state polymer electrolyte | 2.17% ajol.info | 6.37 ajol.info | 0.54 ajol.info | 0.63 ajol.info |

| ZnO | Not Specified | Al-doped ZnO electrode | 0.6% researchgate.net | - | - | - |

| ZnO | Not Specified | Undoped ZnO electrode | 1.43% researchgate.net | - | - | - |

Functionalized Eosin Y (Disodium) Materials for Photocatalytic Applications

The photocatalytic properties of Eosin Y have been harnessed for a range of applications beyond solar cells. By functionalizing Eosin Y or integrating it into advanced material frameworks, researchers have developed robust and efficient catalysts for organic synthesis and environmental remediation.

Solid-Supported Eosin Y (Disodium) Catalysts and Heterogeneous Photocatalysis